3-(Boc-amino)-1-propanol

Catalog No.
S758115
CAS No.
58885-58-8
M.F
C8H17NO3
M. Wt
175.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Boc-amino)-1-propanol

CAS Number

58885-58-8

Product Name

3-(Boc-amino)-1-propanol

IUPAC Name

tert-butyl N-(3-hydroxypropyl)carbamate

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

InChI

InChI=1S/C8H17NO3/c1-8(2,3)12-7(11)9-5-4-6-10/h10H,4-6H2,1-3H3,(H,9,11)

InChI Key

XDJCYKMWJCYQJM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCO

Canonical SMILES

CC(C)(C)OC(=O)NCCCO

Synthesis of Peptides and Proteins:

3-(Boc-amino)-1-propanol finds application in the field of organic chemistry, particularly in peptide and protein synthesis. The "Boc" group refers to tert-butyloxycarbonyl, a protecting group commonly used to shield the amino group (NH2) of amino acids during peptide synthesis. 3-(Boc-amino)-1-propanol serves as a precursor for the synthesis of Boc-protected amino acid building blocks. These building blocks can then be incorporated into peptide chains through reactions like amide coupling, ultimately leading to the formation of complex peptides and proteins [].

Cross-linking Agent:

Another application of 3-(Boc-amino)-1-propanol lies in its ability to act as a cross-linking agent. Due to the presence of both an amine group and an alcohol group, it can react with functional groups on biomolecules to form covalent linkages. This property allows researchers to cross-link proteins, DNA, or other biomolecules, stabilizing their structures or facilitating the formation of specific assemblies for further investigation [].

Bioconjugation Reactions:

The bifunctional nature of 3-(Boc-amino)-1-propanol also makes it useful in bioconjugation reactions. By selectively modifying the amine or alcohol group, researchers can attach various biomolecules (such as drugs, imaging probes, or targeting moieties) to other biomolecules of interest. This technique allows for the creation of customized bioconjugates with specific functionalities for targeted delivery or diagnostic applications [].

3-(Boc-amino)-1-propanol is a chemical compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of 1-propanol. Its chemical formula is C₈H₁₇NO₃, and it is recognized for its role as a versatile intermediate in organic synthesis, particularly in the preparation of various bioactive compounds and pharmaceuticals. The Boc group serves to protect the amino functionality during synthetic transformations, allowing for selective reactions without interference from the amine.

, primarily involving deprotection and functionalization:

  • Deprotection: The Boc group can be removed under acidic conditions, regenerating the free amino group for further reactions. Common reagents for this purpose include hydrochloric acid or trifluoroacetic acid.
  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various electrophiles.
  • Formation of Amides: The compound can react with carboxylic acids or their derivatives to form amides after deprotection of the Boc group .

The synthesis of 3-(Boc-amino)-1-propanol typically involves the reaction of 3-amino-1-propanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This method allows for selective protection of the amino group while keeping other functional groups intact. The reaction conditions may vary, but it generally proceeds under mild conditions to minimize side reactions .

General Reaction Scheme

text
3-Amino-1-propanol + Di-tert-butyl dicarbonate → 3-(Boc-amino)-1-propanol + By-products

3-(Boc-amino)-1-propanol finds applications across various fields:

  • Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of phosphatidyl ethanolamines and ornithine derivatives, which are important in cell membrane biology and signaling.
  • Organic Chemistry: The compound serves as a building block in multi-step syntheses, particularly in creating complex molecules with specific functionalities.
  • Research: It is employed in studies related to phospholipid metabolism and other biochemical pathways .

Interaction studies involving 3-(Boc-amino)-1-propanol primarily focus on its reactivity with various electrophiles and its role in forming more complex structures. These studies help elucidate its potential as a precursor for biologically active molecules and its behavior under different reaction conditions. Understanding these interactions is crucial for optimizing synthetic routes and enhancing yields in pharmaceutical applications.

Several compounds share structural similarities with 3-(Boc-amino)-1-propanol, each exhibiting distinct properties:

Compound NameStructure TypeUnique Features
3-Amino-1-propanolAmino alcoholLacks protective Boc group; directly reactive
N-Boc-ethanolamineAmino alcoholShorter chain; commonly used in peptide synthesis
2-Amino-2-methylpropan-1-olBranched amino alcoholMore sterically hindered; different reactivity profile
N-Boc-phenylalanineAmino acid derivativeAromatic side chain; used in peptide synthesis

The uniqueness of 3-(Boc-amino)-1-propanol lies in its specific chain length and functional groups, making it particularly useful for targeted synthetic applications where both hydrophilicity and reactivity are desired.

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tert-Butyl N-(3-hydroxypropyl)carbamate

Dates

Modify: 2023-08-15
Dai et al. Visible-light-mediated conversion of alcohols to halides. Nature Chemistry, doi: 10.1038/nchem.949, published online 9 January 2011 http://www.nature.com/nchem

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